Aqabamycin D - 1253641-96-1

Aqabamycin D

Catalog Number: EVT-1776552
CAS Number: 1253641-96-1
Molecular Formula: C16H9N3O8
Molecular Weight: 371.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aqabamycin D is a natural product found in Vibrio with data available.
Source

Aqabamycin D was isolated from a marine Vibrio strain sourced from the Red Sea. This particular strain has been shown to produce various bioactive secondary metabolites. The isolation process typically involves culturing the bacteria and extracting the metabolites through various chromatographic techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry for structural elucidation .

Classification

Aqabamycin D belongs to the class of nitro maleimides, which are characterized by the presence of a maleimide functional group and nitro substituents. This classification is significant due to the pharmacological potential associated with this structural motif, particularly in developing new therapeutic agents .

Synthesis Analysis

The synthesis of aqabamycin D has not been extensively detailed in literature, but it is understood that similar compounds are synthesized using methodologies that involve the assembly of maleimide derivatives with various aromatic and aliphatic amines.

Methods

  1. Retrosynthetic Analysis: The synthetic routes often begin with the maleimide core, which undergoes functionalization through electrophilic aromatic substitution or nucleophilic addition.
  2. Stepwise Addition: A common method involves the stepwise addition of indole or other nitrogen-containing heterocycles to maleimide frameworks, leading to complex structures like aqabamycin D.
  3. Purification Techniques: Following synthesis, compounds are purified using silica gel chromatography or HPLC to isolate desired products from by-products .
Molecular Structure Analysis

The molecular structure of aqabamycin D can be described by its empirical formula C16H10N4O8C_{16}H_{10}N_{4}O_{8}.

Structure Data

  • Molecular Formula: C16H10N4O8C_{16}H_{10}N_{4}O_{8}
  • Molecular Weight: Approximately 378.27 g/mol
  • Functional Groups: Nitro groups, maleimide structure, and multiple aromatic rings.
  • Nuclear Magnetic Resonance Spectroscopy: The 1H^1H NMR spectrum shows characteristic signals indicative of hydrogen atoms in aromatic environments, confirming the presence of multiple substituents on the aromatic rings .
Chemical Reactions Analysis

Aqabamycin D participates in various chemical reactions typical for nitro maleimides.

Reactions and Technical Details

  1. Electrophilic Substitution: Nitro groups can undergo reduction reactions under specific conditions, altering their reactivity and biological activity.
  2. Condensation Reactions: The maleimide moiety can react with amines or alcohols to form more complex derivatives, which may enhance biological activity or alter pharmacokinetics.
  3. Stability Studies: Chemical stability under different pH conditions and temperatures is crucial for understanding its potential therapeutic applications .
Mechanism of Action

The mechanism of action for aqabamycin D is primarily linked to its ability to interact with cellular targets.

Process Data

  • Antibacterial Activity: Aqabamycin D exhibits antibacterial properties by disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways.
  • Cytotoxic Effects: The compound shows potential cytotoxicity against cancer cell lines, likely through mechanisms involving apoptosis induction or cell cycle arrest .
Physical and Chemical Properties Analysis

Aqabamycin D possesses several notable physical and chemical properties.

Physical Properties

  • Appearance: Typically appears as a white solid.
  • Fluorescence: Exhibits fluorescence under UV light at 366 nm.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Sensitive to light and temperature variations; requires careful handling during experiments.
  • Reactivity: Nitro groups are prone to reduction reactions under specific conditions, influencing its bioactivity .
Applications

Aqabamycin D has several scientific applications:

  1. Antibacterial Research: Used in studies aimed at discovering new antibiotics due to its efficacy against resistant bacterial strains.
  2. Cancer Therapeutics: Investigated for its potential use in cancer treatment protocols owing to its cytotoxic properties.
  3. Natural Product Chemistry: Serves as a model compound for synthesizing related structures with enhanced biological activities .
Biosynthesis and Microbial Origin of Aqabamycin D

Taxonomic Identification of the Marine Vibrio Producer Strain

Aqabamycin D is biosynthesized by a Gram-negative, motile bacterium identified as a novel Vibrio species (designated strain WMBA). This strain was isolated from the surface microbiome of the soft coral Sinularia polydactyla collected at 15 m depth in the Red Sea near Aqaba, Jordan [1] [2]. Phylogenetic analysis based on 16S rRNA gene sequencing (99% similarity) positioned WMBA within the Vibrio genus, with closest relatives being V. splindidus biovar II (AB038030) and coral pathogen V. shilonii (AY911395) [1]. However, distinct physiological traits differentiated WMBA from these relatives:

  • Utilization of D-glucuronic acid and L-leucine as carbon sources
  • Growth tolerance to >6% NaCl concentrations
  • Psychrotrophic metabolism (no growth below 10°C)
  • Weak growth in media lacking marine salts

Biochemical profiling confirmed oxidase and catalase positivity, nitrate reduction capability, and absence of β-galactosidase activity [1]. The strain forms light beige colonies on marine agar and demonstrates facultative anaerobic metabolism. Its ecological niche within the coral holobiont suggests co-evolutionary adaptations for biofilm-mediated secondary metabolite production [3] [9].

Table 1: Taxonomic Profile of Aqabamycin D-Producing Vibrio sp. WMBA

ClassificationCharacteristicsDistinguishing Features
DomainBacteriaGram-negative
PhylumProteobacteriaγ-subdivision
GenusVibrio99% 16S rRNA similarity
Closest RelativesV. splindidus biovar II, V. shiloniiDifferential substrate utilization
Isolation SourceSinularia polydactyla (Red Sea)Coral surface biofilm
DepositionIBWF Strain Collection (WMBA-1)Accession code WMBA-1

Genomic Insights into Biosynthetic Gene Clusters

The bipartite genome architecture characteristic of Vibrio species (ChrI: ~3 Mb, ChrII: 0.8–2.4 Mb) provides critical insights into aqabamycin biosynthesis [3] [8]. Although the complete genome sequence of strain WMBA remains unpublished, genomic analyses of closely related vibrios reveal that secondary metabolite BGCs preferentially localize to the smaller, more plastic chromosome 2 (ChrII). This chromosome serves as a hotspot for environmentally adaptive genes, including those involved in specialized metabolism [3] [8].

Comparative genomics of bioactive Vibrio species indicates that aqabamycin D likely originates from a trans-acyltransferase polyketide synthase (trans-AT PKS) pathway. This classification stems from:

  • Identification of free-standing acyltransferase proteins not embedded within PKS modules
  • Presence of hydroxymethylglutaryl-CoA synthase cassettes for C2-unit incorporation
  • Flavin-dependent tailoring enzymes for nitro group formation [5]

The biosynthetic cluster is predicted to span 77–80 kb with three transcriptional units encoding five multimodular PKS proteins. Domain architecture analysis suggests KS-AT-DH-KR-ACP organization consistent with maleimide ring formation through Dieckmann condensation [5] [8]. Notably, genomic islands flanking the putative aqabamycin cluster contain transposase sequences, indicating potential horizontal acquisition—a phenomenon observed in 10% of Vibrio genomic islands [8].

Table 2: Predicted Biosynthetic Gene Cluster Features for Nitro Maleimide Synthesis

Genomic LocusPredicted FunctionDomain ArchitectureRole in Aqabamycin D Biosynthesis
oocA-oocEPolyketide synthaseKS-AT-DH-KR-ACPMaleimide core assembly
hmgCSHMG-CoA synthase cassetteCoA ligase/transferaseC2 unit incorporation
flvOx1-3Flavin-dependent monooxygenasesFAD-binding domainAromatic nitration
TEThioesteraseα/β hydrolaseMacrocycle release
regTranscriptional regulatorTetR familyCluster expression control

Biogenetic Pathways of Nitro Maleimide Derivatives

Aqabamycin D (C₁₆H₉N₃O₈) belongs to the nitro maleimide structural family, characterized by a 5-membered maleimide ring fused to aromatic nitro groups. Its biosynthesis initiates with polyketide chain assembly using malonyl-CoA and methylmalonyl-CoA extender units. The PKS machinery constructs the diphenylethylene backbone through iterative Claisen condensations, with module-specific reductive modifications generating the α,β-unsaturated lactam ring [6] [7].

Key biogenetic transformations include:

  • Nitration cascade: Flavin-dependent monooxygenases (FlvOx) catalyze electrophilic aromatic nitration at C-3' and C-5' positions using NO₂⁺ derived from nitrite [5]
  • Oxidative dearomatization: Molecular oxygen incorporation forms ortho-quinone intermediates preceding maleimide cyclization
  • Stereoselective reduction: Ketoreductase (KR) domains establish the 3R,4S configuration observed in aqabamycins [7]

Comparative analysis of aqabamycin structures (A–G) reveals that the C-3/C-4 aryl substitution pattern dictates bioactivity. Aqabamycin D contains bis(4-hydroxy-3-nitrophenyl) moieties, differentiating it from:

  • Aqabamycin A (non-nitrated)
  • Aqabamycin G (mono-nitrated)
  • Aqabamycins E/F (oxime-modified) [1] [6]

The nitro groups significantly enhance antibacterial potency while reducing cytotoxicity—aqabamycin D exhibits MIC values of 3.15–25 μg·ml⁻¹ against Gram-positive pathogens versus >50 μg·ml⁻¹ for non-nitrated analogs [1].

Table 3: Structural Comparison of Aqabamycin D with Related Derivatives

CompoundR₁ SubstituentR₂ SubstituentNitro GroupsBioactivity Profile
Aqabamycin D4-OH-3-NO₂-C₆H₃4-OH-3-NO₂-C₆H₃2Antibacterial (MIC 3.15–25 μg·ml⁻¹)
Aqabamycin AC₆H₅C₆H₅0Weak activity
Aqabamycin C4-OH-3-NO₂-C₆H₃C₆H₅1Moderate antibacterial
Aqabamycin GH4-OH-3-NO₂-C₆H₃1Cytotoxic
Aqabamycin E4-OH-3-NO₂-C₆H₃=N-OH1Broad cytotoxicity

Regulatory Mechanisms of Secondary Metabolite Production in Marine Bacteria

Aqabamycin D biosynthesis in Vibrio sp. WMBA is governed by interconnected regulatory systems responsive to ecological and physiological cues:

Quorum Sensing (QS) Systems

Vibrios employ N-acylhomoserine lactone (AHL)-mediated QS resembling the V. fischeri LuxI/R paradigm. In strain WMBA, peak aqabamycin production coincides with late exponential growth (36–48 h fermentation), correlating with maximal luxR expression. This temporal regulation ensures metabolite production during high cell density in biofilms [3] [9]. QS knockout studies in related vibrios reduce secondary metabolite yields by >80% [3].

Nutrient Sensing

Fermentation in optimized media (B1: corn steep solids, amine complexes, seaweed extract) enhances aqabamycin D yield 3-fold versus minimal media. Critical factors include:

  • Nitrogen availability: Soy meal peptides induce nitrite/nitrate assimilation for nitro group biosynthesis
  • Marine salt concentration: 3.33% salinity upregulates PKS expression through osmolyte-responsive promoters [1] [8]
  • Carbon sources: Glycerol and fucoidan degradation products repress catabolite control protein A (CcpA)-mediated inhibition of BGCs [3]

Biofilm-Dependent Regulation

Coral surface colonization triggers exopolysaccharide-mediated biofilm formation, creating microaerophilic niches that induce:

  • Hfq-dependent sRNA post-transcriptional regulation of PKS genes
  • Arginine dihydrolase pathway activation providing ATP for nitro group formation
  • Chitinase secretion releasing GlcNAc oligomers that stimulate trans-AT PKS expression [3] [9]

Table 4: Regulatory Factors Influencing Aqabamycin Production

Regulatory FactorInduction MechanismImpact on YieldExperimental Evidence
Cell Density (AHLs)LuxR binding to BGC promoters5-fold increase at OD₆₀₀=4.0Activity peaks at 36–48h fermentation
Salinity (3.33% NaCl)OsmY promoter activation3-fold enhancementHalotolerance >6% NaCl
Nitrite AvailabilityFlvOx enzyme inductionEssential for nitrationNo production in nitrate-free media
Chitin OligomersChiS sensor kinase activation2.5-fold stimulationCoral surface isolation niche
Microaerophilic ConditionsFnr-mediated transcription70% increase in biofilmsCoral mucus microenvironment

The ecological function of aqabamycin D likely involves chemical defense against competing microorganisms in the coral holobiont, evidenced by its selective inhibition of coral pathogens like V. shilonii [1] [9]. This regulatory complexity highlights the importance of mimicking natural microenvironments for biotechnological production.

Properties

CAS Number

1253641-96-1

Product Name

Aqabamycin D

IUPAC Name

3,4-bis(4-hydroxy-3-nitrophenyl)pyrrole-2,5-dione

Molecular Formula

C16H9N3O8

Molecular Weight

371.26 g/mol

InChI

InChI=1S/C16H9N3O8/c20-11-3-1-7(5-9(11)18(24)25)13-14(16(23)17-15(13)22)8-2-4-12(21)10(6-8)19(26)27/h1-6,20-21H,(H,17,22,23)

InChI Key

ORKTZLAOMXYSNI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=C(C(=O)NC2=O)C3=CC(=C(C=C3)O)[N+](=O)[O-])[N+](=O)[O-])O

Synonyms

aqabamycin D

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)NC2=O)C3=CC(=C(C=C3)O)[N+](=O)[O-])[N+](=O)[O-])O

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